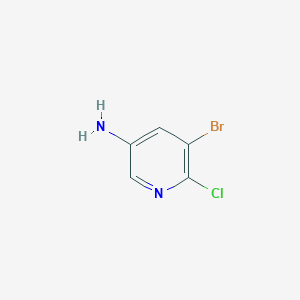
3-(Benciltio)-1-propanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylthio)-1-propanamine is an organic compound characterized by the presence of a benzylthio group attached to a propanamine backbone
Aplicaciones Científicas De Investigación
3-(Benzylthio)-1-propanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
A related compound, a novel auxin receptor agonist, has been reported to interact with the auxin receptor tir1 (transport inhibitor response 1), which plays a crucial role in plant growth .
Mode of Action
For instance, the aforementioned auxin receptor agonist enhances root-related signaling responses, indicating a potential interaction with cellular targets .
Biochemical Pathways
Compounds with similar structures have been shown to influence the auxin signaling pathway, which is critical for plant growth and development .
Result of Action
Related compounds have been shown to promote root growth in plants, suggesting that 3-(benzylthio)-1-propanamine may have similar effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)-1-propanamine typically involves the alkylation of thiol groups with benzyl halides. One common method includes the reaction of 3-mercaptopropanamine with benzyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 3-(Benzylthio)-1-propanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzylthio)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding 1-propanamine.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 1-Propanamine.
Substitution: Various substituted propanamines depending on the electrophile used.
Comparación Con Compuestos Similares
- 3-(Methylthio)-1-propanamine
- 3-(Ethylthio)-1-propanamine
- 3-(Phenylthio)-1-propanamine
Comparison: 3-(Benzylthio)-1-propanamine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This distinguishes it from similar compounds with smaller or less hydrophobic substituents.
Propiedades
IUPAC Name |
3-benzylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMAWGRHJLFQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564712 |
Source


|
| Record name | 3-(Benzylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23909-16-2 |
Source


|
| Record name | 3-(Benzylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)







